molecular formula C18H10ClF3N4 B3033622 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine CAS No. 1092345-56-6

7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B3033622
CAS No.: 1092345-56-6
M. Wt: 374.7
InChI Key: XOUFATWFARAMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds. This reaction involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with aryl boronic acids in the presence of a palladium catalyst . The reaction conditions often require the use of a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination and achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can enhance reaction efficiency and reduce reaction times. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cross-Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura cross-coupling reaction is a key method for synthesizing derivatives of this compound.

Common Reagents and Conditions

Common reagents used in these reactions include aryl boronic acids, palladium catalysts, and bases such as potassium carbonate. Reaction conditions often involve elevated temperatures and the use of organic solvents like dimethylformamide (DMF) or toluene .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura cross-coupling reaction typically yields arylated derivatives of the compound, which can be further modified for various applications .

Scientific Research Applications

7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in neurodegenerative disorders . The compound’s structure allows it to form strong interactions with the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

Properties

IUPAC Name

7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF3N4/c19-13-8-12(18(20,21)22)10-24-17(13)15-6-7-23-16-9-14(25-26(15)16)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUFATWFARAMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CC=NC3=C2)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine
Reactant of Route 4
7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine
Reactant of Route 5
7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine
Reactant of Route 6
7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.